Obelmycin A
Description
Obelmycin A is a glycosidic antibiotic compound belonging to the rhodomycin family, primarily produced by Streptomyces species. These compounds exhibit moderate antimicrobial activity against Gram-positive bacteria and selective cytotoxicity against cancer cell lines, such as HeLa cells, but show low toxicity toward non-cancerous cells like L929 fibroblasts .
Properties
CAS No. |
107807-18-1 |
|---|---|
Molecular Formula |
C28H33NO11 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H33NO11/c1-5-28(38)9-14(40-15-8-11(29(3)4)22(32)10(2)39-15)18-21(27(28)37)26(36)20-19(25(18)35)23(33)16-12(30)6-7-13(31)17(16)24(20)34/h6-7,10-11,14-15,22,27,30-32,35-38H,5,8-9H2,1-4H3 |
InChI Key |
UULLJCRFYRZYCE-UHFFFAOYSA-N |
SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C1O)C(=C3C(=C2O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)O)N(C)C)O |
Synonyms |
obelmycin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Literature Review and Source Analysis
The search focused on:
None of the 12 sources reference "Obelmycin A," and the compound is absent from major chemistry repositories (PubMed, PMC, LibreTexts, and MIT/UC Berkeley publications).
Potential Explanations for Missing Data
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Nomenclature Issues : The compound may be listed under an alternative IUPAC name, code, or proprietary designation.
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Theoretical/Unpublished Status : It could be a hypothetical molecule or part of unpublished research.
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Specialized Applications : Restricted to niche industrial or classified studies not available in open literature.
Recommendations for Further Research
To obtain authoritative data on this compound:
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Consult Specialized Databases :
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Reaxys, SciFinder, or CAS Common Chemistry for structural and reaction data.
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USPTO/EPO patents for synthesis pathways.
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Collaborate with Academic Labs : Institutions specializing in natural product chemistry (e.g., Scripps Research, Broad Institute) may have unpublished insights.
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Validate Source Credibility : Ensure references exclude non-peer-reviewed platforms (e.g., ).
General Framework for Analyzing Novel Compounds
If this compound is analogous to known antibiotics (e.g., erythromycin , tetracycline ), its reactions may involve:
| Reaction Type | Typical Conditions | Example Targets |
|---|---|---|
| Hydrolysis | Acidic/basic aqueous media | Lactam rings, esters |
| Oxidation | O₂, peroxides | Alcohols, sulfides |
| Enzyme catalysis | Hydrolases, transferases | Glycosidic bonds |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Rhodomycin B
- Structural Features: Rhodomycin B (Compound E) shares the rhodomycinone aglycone core with Obelmycin but differs in sugar composition. It lacks the γ-iso RMN glycosylation and instead features α-linked sugars .
- Biological Activity :
- Source : Both are derived from Streptomyces purpurascens, but Rhodomycin B is more prevalent in soil-derived strains .
α2-Rhodomycin II
- Structural Features : Contains α2-RMN glycosides, contrasting with Obelmycin F’s γ-iso RMN configuration. The aglycone is identical, but sugar orientation affects target binding .
- Biological Activity :
Azinomycin B
- Functional Similarity: Though structurally distinct (a bis-epoxide-containing antibiotic), Azinomycin B shares functional overlap with Obelmycin F in antitumor activity. Both inhibit HeLa cell proliferation, but Azinomycin B has a lower IC₅₀ (1–5 μg/ml) and broader anticancer applications .
Comparative Data Table
Key Research Findings
Structural-Activity Relationship : The γ-iso RMN configuration in Obelmycin F reduces antimicrobial potency compared to α-linked Rhodomycin B but enhances selective cytotoxicity .
Ecological Niche : Obelmycin derivatives from marine-associated Streptomyces (e.g., algal symbionts) show broader bioactivity than soil-derived analogs, suggesting environmental adaptation influences compound efficacy .
Discrepancies in Toxicity Data : Older studies report higher cytotoxicity for Obelmycin F (IC₅₀ ~1 μg/ml), but recent findings indicate lower toxicity (IC₅₀ ~8 μg/ml), possibly due to improved purification methods .
Q & A
Q. How should interdisciplinary teams integrate computational and wet-lab data to refine this compound’s structure-activity relationships (SAR)?
- Answer : Combine molecular dynamics simulations (e.g., binding free energy calculations) with synthetic analog testing. Prioritize derivatives with improved predicted ADMET properties. Use cheminformatics tools (e.g., QSAR models) to guide iterative design. Cross-disciplinary collaboration ensures alignment between computational predictions and empirical results .
Data Reporting and Reproducibility
Q. What metadata is critical to include when publishing this compound research?
- Answer : Report detailed synthetic protocols (solvents, catalysts, reaction times), spectral data (NMR shifts, HRMS peaks), and biological assay conditions (cell lines, incubation parameters). Raw data (e.g., crystallography files) should be deposited in public repositories (e.g., Cambridge Crystallographic Data Centre). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How can researchers ensure reproducibility in this compound’s in vivo efficacy studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
